molecular formula C15H19NO2 B11202092 3-Hexyl-4-hydroxy-1H-quinolin-2-one

3-Hexyl-4-hydroxy-1H-quinolin-2-one

Cat. No.: B11202092
M. Wt: 245.32 g/mol
InChI Key: BZEGLZNTZXNBCO-UHFFFAOYSA-N
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Description

3-Hexyl-4-hydroxy-1H-quinolin-2-one is a derivative of the quinolone family, known for its diverse biological and pharmacological activities This compound features a hexyl group at the third position, a hydroxyl group at the fourth position, and a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-hydroxy-1H-quinolin-2-one typically involves the condensation of appropriate aniline derivatives with β-ketoesters, followed by cyclization and functional group modifications. One common method includes the use of ethyl acetoacetate and hexylamine under acidic conditions to form the quinolinone core . The reaction is usually carried out in the presence of catalysts such as polyphosphoric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hexyl-4-hydroxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Hexyl-4-hydroxy-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications. Its hexyl group enhances lipophilicity, improving its interaction with lipid membranes and increasing its efficacy in biological systems .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-hexyl-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-14(17)11-8-6-7-10-13(11)16-15(12)18/h6-8,10H,2-5,9H2,1H3,(H2,16,17,18)

InChI Key

BZEGLZNTZXNBCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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